molecular formula C23H25N3O5S2 B2591589 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 361160-21-6

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2591589
CAS No.: 361160-21-6
M. Wt: 487.59
InChI Key: UKXDPFQBBVVWRJ-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a 3,4-dimethoxyphenyl-thiazole moiety and a piperidine-1-sulfonyl group. This molecular architecture is characteristic of compounds investigated for their potential in oncological research and enzyme inhibition studies . The structure combines a thiazole ring, a common pharmacophore in medicinal chemistry, with a sulfonamide group known for its ability to interact with biological targets. The methoxy substituents on the phenyl ring are strategically placed, as ortho-substituted methoxylated derivatives have been shown to exhibit enhanced enzyme inhibitory activity , particularly against targets like 15-lipoxygenase-1 (15-LOX-1) , a enzyme implicated in the pathogenesis of various cancers . Furthermore, the piperidin-1-ylsulfonyl group is a critical functional feature found in patented substituted benzamide compounds designed to target pathways such as those mediated by Hypoxia-inducible factor 1-alpha (HIF-1α) in models of renal cell carcinoma . This compound is presented as a valuable chemical tool for researchers exploring signal transduction pathways, designing novel enzyme inhibitors, and investigating the mechanisms of cancer cell proliferation. It is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this product with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-30-20-11-8-17(14-21(20)31-2)19-15-32-23(24-19)25-22(27)16-6-9-18(10-7-16)33(28,29)26-12-4-3-5-13-26/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXDPFQBBVVWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, a piperidine sulfonyl group, and a benzamide moiety, which are structural components often associated with various pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
  • Molecular Formula : C25H29N3O5S
  • Molecular Weight : 515.6 g/mol
  • Key Functional Groups : Thiazole, piperidine sulfonamide, benzamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : Reaction of 3,4-dimethoxyphenyl isothiocyanate with an appropriate α-haloketone.
  • Sulfonylation : The thiazole intermediate is reacted with piperidine sulfonyl chloride.
  • Amidation : Coupling with 4-aminobenzamide using coupling reagents like EDCI.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AA-431 (epidermoid carcinoma)< 10
Compound BJurkat (T-cell leukemia)< 15
This compoundVariousTBDThis study

The mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Compounds containing thiazole rings have demonstrated activity against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus31.25 µg/mL
Escherichia coliTBDThis study

The presence of electron-donating groups in the structure may enhance its interaction with microbial targets.

Anti-inflammatory Properties

Research indicates that thiazole derivatives can exhibit anti-inflammatory effects. The specific compound may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines:

CytokineEffect on SecretionReference
TNF-alphaDecreased secretion in vitroTBD
IL-6Decreased secretion in vitroTBD

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against various cancer cell lines. The findings indicated that this compound exhibited potent cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial activity was assessed against a panel of bacterial strains. The results showed that the compound inhibited growth effectively at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazol-2-yl Benzamide Derivatives

Compound 2D216 (N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)
  • Structural Differences : Replaces the 3,4-dimethoxyphenyl group with a 2,5-dimethylphenyl moiety.
  • Biological Activity : Acts as a calcium channel activator, enhancing NF-κB signaling and cytokine production when combined with TLR adjuvants like MPLA .
Compound 2D291 (N-(4-(2-Bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)
  • Structural Differences : Incorporates a bromine atom at the 2-position of the phenyl ring.
  • Functional Impact : Bromine’s electron-withdrawing effect may increase electrophilicity, influencing binding affinity to targets like NF-κB or calcium channels.
  • Biological Activity : Demonstrates consistent cytokine induction in synergy with LPS, suggesting substituent-dependent potency .
Compound 7b (4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide)
  • Structural Differences : Substitutes piperidinylsulfonyl with ethylsulfonyl and replaces dimethoxyphenyl with pyridin-2-yl.
  • Functional Impact : The pyridine ring introduces basicity, while ethylsulfonyl may reduce steric hindrance compared to piperidinyl.
  • Synthesis: Prepared via coupling of 4-(ethylsulfonyl)benzoic acid with 2-amino-4-(2-pyridyl)thiazole, a method applicable to the target compound .

Substituted Thiazole Derivatives with Varied Amine Moieties

Compounds 4d–4i (e.g., 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide)
  • Structural Differences: Feature morpholinomethyl or piperazinylmethyl groups on the thiazole ring instead of aryl substituents.
  • Functional Impact : The amine-containing side chains enhance solubility and enable hydrogen bonding, which may target kinase or protease enzymes.
  • Characterization : Confirmed via NMR (δ 7.2–8.5 ppm for aromatic protons) and HRMS, with melting points >200°C indicating high crystallinity .

Benzamide Derivatives with Dimethoxyphenyl Groups

Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide)
  • Structural Differences : Lacks the thiazole and sulfonamide groups but shares the 3,4-dimethoxyphenyl motif.
  • Functional Impact : The dimethoxy group’s electron-donating nature stabilizes aromatic interactions, as seen in its NMR signals (δ 3.8–3.9 ppm for OCH3) .

Spectral Characterization

  • 1H-NMR : Methoxy protons in the target compound would resonate at δ ~3.8–4.0 ppm, while thiazole protons appear at δ 7.5–8.5 ppm. Piperidinyl protons typically show multiplet signals at δ 1.4–3.0 ppm .
  • HRMS : Expected molecular ion [M+H]+ at m/z ~498.15 (C23H25N3O5S2).

Calcium Channel Activation

  • Trend : Piperidinylsulfonyl benzamides (e.g., 2D216, 2D291) enhance cytokine production via NF-κB/NFAT pathways. The 3,4-dimethoxyphenyl group in the target compound may offer improved electron density for target engagement compared to methyl or bromo substituents .

Antimicrobial and Anticancer Potential

  • Analog Data: Compounds with morpholinomethyl-thiazole () exhibit activity against bacterial or cancer targets, suggesting the target compound’s thiazole core could confer similar properties .

Comparative Data Table

Compound R1 (Thiazole Substituent) R2 (Benzamide Substituent) Key Activity
Target Compound 3,4-Dimethoxyphenyl Piperidin-1-ylsulfonyl Hypothesized calcium modulation
2D216 2,5-Dimethylphenyl Piperidin-1-ylsulfonyl NF-κB activation, cytokine boost
7b Pyridin-2-yl Ethylsulfonyl Not reported
4d Pyridin-3-yl, morpholinomethyl 3,4-Dichlorobenzamide Antimicrobial

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